molecular formula C18H19NO4S B2472656 2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008267-37-5

2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2472656
CAS RN: 1008267-37-5
M. Wt: 345.41
InChI Key: MEUUIIBIEUNLPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzenesulfonyl group (2,5-dimethylbenzenesulfonyl), a tetrahydroisoquinoline group, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzenesulfonyl compounds are generally prepared from the sulfonation of benzene using concentrated sulfuric acid .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The 2,5-dimethylbenzenesulfonyl component is a solid with a melting point of 20°C and a boiling point of 120°C to 125°C .

Scientific Research Applications

Convenient Synthesis of Constrained Amino Acid Derivatives

A study by Czombos et al. (2000) outlined the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, offering novel, doubly constrained nonproteinogenic amino acid derivatives. This work involved evaluating three synthesis strategies and conducting detailed NMR analysis to understand the rotational isomerism of these bicyclic amino acid derivatives, indicating a significant advancement in peptide synthesis (Czombos et al., 2000).

Diversity-Oriented Synthesis

Kotha et al. (2014) provided a comprehensive review of the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, a constrained analog of phenylalanine. The paper highlights the biological significance of Tic and various synthetic approaches for constructing Tic derivatives, including recent approaches like enyne metathesis and Diels-Alder reaction, indicating its importance in drug design and discovery (Kotha et al., 2014).

Functionalized Derivatives

Quintiliano and Silva (2012) discussed the synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, indicating the importance of structural modifications in enhancing the utility of these compounds in various scientific applications (Quintiliano & Silva, 2012).

Applications in Peptide and Peptidomimetics Design

Zhang et al. (2010) reviewed the applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. The study underlined the structural significance of Tic as a surrogate of proline and a rigid analogue of phenylalanine or tyrosine, highlighting its incorporation into compounds targeting various enzymes or receptors (Zhang et al., 2010).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, benzenesulfonic acid, a related compound, is corrosive and causes severe skin burns and eye damage .

properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-12-7-8-13(2)17(9-12)24(22,23)19-11-15-6-4-3-5-14(15)10-16(19)18(20)21/h3-9,16H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUUIIBIEUNLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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